![molecular formula C13H8ClFO2 B3841743 4-chlorophenyl 4-fluorobenzoate](/img/structure/B3841743.png)
4-chlorophenyl 4-fluorobenzoate
Overview
Description
4-chlorophenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of benzoates and is widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 4-fluorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This results in the disruption of cell wall formation, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorophenyl 4-fluorobenzoate has minimal toxicity and does not cause significant adverse effects on the body. It is rapidly metabolized and excreted from the body, making it a safe and well-tolerated compound. However, further studies are needed to fully understand its long-term effects on the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chlorophenyl 4-fluorobenzoate is its high purity and stability, making it a reliable compound for laboratory experiments. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its potential toxicity requires proper handling and disposal procedures to ensure the safety of researchers.
Future Directions
There are numerous future directions for the study of 4-chlorophenyl 4-fluorobenzoate. One promising area of research is its potential use in the development of new antibiotics and antifungal agents. Additionally, its anti-inflammatory and analgesic effects make it a potential treatment for chronic pain and inflammation. Further studies are needed to fully understand its mechanism of action and long-term effects on the body.
Scientific Research Applications
The potential applications of 4-chlorophenyl 4-fluorobenzoate in scientific research are vast. It has been studied extensively for its antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
properties
IUPAC Name |
(4-chlorophenyl) 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYRVRIHPWDBGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzoic acid, 4-chlorophenyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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